2-(6-Bromopyridin-2-yl)acetonitrile

Medicinal Chemistry Synthetic Methodology Process Chemistry

2-(6-Bromopyridin-2-yl)acetonitrile (CAS 112575-11-8) is a heteroaromatic building block consisting of a pyridine ring with a bromine atom at the 6-position and an acetonitrile group at the 2-position. Its primary value in medicinal chemistry lies in its bifunctional reactivity: the aryl bromide participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) , while the acetonitrile group serves as a precursor to carboxylic acids, amides, and amines.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 112575-11-8
Cat. No. B044724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromopyridin-2-yl)acetonitrile
CAS112575-11-8
Synonyms(6-BROMO-PYRIDIN-2-YL)-ACETONITRILE
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)CC#N
InChIInChI=1S/C7H5BrN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2
InChIKeyWUYNZPVTHRDYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromopyridin-2-yl)acetonitrile (CAS 112575-11-8): A Specialized Pyridinyl Building Block for Targeted Kinase Inhibitor Synthesis


2-(6-Bromopyridin-2-yl)acetonitrile (CAS 112575-11-8) is a heteroaromatic building block consisting of a pyridine ring with a bromine atom at the 6-position and an acetonitrile group at the 2-position. Its primary value in medicinal chemistry lies in its bifunctional reactivity: the aryl bromide participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) [1], while the acetonitrile group serves as a precursor to carboxylic acids, amides, and amines. This compound is a critical intermediate in the synthesis of JAK2/STAT3 pathway inhibitors, notably the WP1066 chemotype [2]. The presence of the bromine leaving group at the sterically accessible 6-position, coupled with the electron-withdrawing nitrile group, provides a distinct reactivity profile that differentiates it from other regioisomeric bromopyridinyl acetonitriles.

Why Regioisomeric or Halo-Substituted Analogs Cannot Replace 2-(6-Bromopyridin-2-yl)acetonitrile in Designed Synthesis Pathways


The position of the bromine atom on the pyridine ring dictates the electronic environment and steric accessibility of the cross-coupling site, directly affecting reaction kinetics and regiochemical outcomes in subsequent steps. A bromine at the 6-position is ortho to the ring nitrogen, creating a unique electronic landscape compared to the 4- or 5-bromo regioisomers, which influences oxidative addition rates with palladium catalysts [1]. Furthermore, substituting bromine with chlorine reduces reactivity in cross-coupling reactions due to the higher bond dissociation energy of the C–Cl bond, often requiring harsher conditions that can be incompatible with sensitive downstream intermediates. For scientists developing JAK2/STAT3 inhibitors, the 6-bromo-2-acetonitrile substitution pattern is not arbitrary; it is a structural requirement embedded in the pharmacophore of advanced leads such as WP1066 [2], where altering the halogen position or identity would fundamentally change the molecule's biological activity.

Quantitative Performance Benchmarks for 2-(6-Bromopyridin-2-yl)acetonitrile Versus Key Analogs


Superior Isolated Yield of 2-(6-Bromopyridin-2-yl)acetonitrile via Lithioacetonitrile Substitution Versus tert-Butyl Cyanoacetate Method

The direct nucleophilic displacement on 2,6-dibromopyridine using lithioacetonitrile as reported by Skerlj et al. provides a significantly higher yield (~91% [1]) for the target compound compared to the two-step tert-butyl cyanoacetate/displacement/decarboxylation sequence (71% yield over two steps) [2]. This represents a ~20 percentage point yield advantage for the single-step method, which is advantageous for laboratory-scale synthesis where maximizing throughput from the starting dihalide is critical.

Medicinal Chemistry Synthetic Methodology Process Chemistry

Exclusive Regiochemical Identity: Defining the 2,6-Substitution Pattern for Pharmacophore Construction

The synthesis of 2-(6-bromopyridin-2-yl)acetonitrile from symmetrical 2,6-dibromopyridine guarantees the 2,6-disubstitution pattern [1]. In contrast, syntheses of its closest regioisomers, 2-(4-bromopyridin-2-yl)acetonitrile (CAS 312325-73-8) and 2-(5-bromopyridin-2-yl)acetonitrile (CAS 312325-72-7), require different, often less accessible, starting materials or non-selective functionalization strategies. This eliminates the need for tedious and potentially low-yielding separations of regioisomeric mixtures, ensuring a structurally pure intermediate for subsequent drug discovery steps. The 6-bromo isomer is the specific building block required for constructing the (E)-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide core of JAK2/STAT3 inhibitors [2].

Drug Discovery Structure-Activity Relationship Chemical Biology

Validated Entry Point to Clinically Relevant JAK2/STAT3 Inhibitors (WP1066 Chemotype)

This specific compound is the documented synthetic precursor to (E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide (WP1066), a JAK2 inhibitor with an IC50 of 2.5 µM against JAK2 in HEL cells and activity in patient-derived polycythemia vera samples [1]. The analogous 6-chloro derivative (derived from 2-(6-chloropyridin-2-yl)acetonitrile) lacks this direct, literature-validated connection to a well-characterized, biologically active lead compound. This body of evidence provides a direct procurement-to-publication traceability that alternative halo-substituted building blocks cannot offer.

Oncology Kinase Inhibitors Pharmacology

Defined Application Scenarios Where 2-(6-Bromopyridin-2-yl)acetonitrile Provides a Verifiable Advantage


Medicinal Chemistry Hit-to-Lead Campaigns Targeting JAK2/STAT3 Signaling

For projects aiming to develop novel JAK2 or STAT3 inhibitors, 2-(6-bromopyridin-2-yl)acetonitrile is the required starting material for constructing the pharmacophore exemplified by WP1066. The documented synthetic sequence [1] provides a validated path from this commercial building block to a biologically active lead, enabling rapid SAR exploration by varying the amide portion of the molecule. This reduces synthetic development time and eliminates the uncertainty of using an unproven intermediate.

Diversity-Oriented Synthesis of 2,6-Disubstituted Pyridine Libraries via Cross-Coupling

The 6-bromo substituent is a strategic handle for late-stage diversification. As demonstrated by Farahat and Boykin [1], this compound readily undergoes Suzuki coupling with various arylboronic acids to yield 6-aryl-pyridin-2-yl acetonitriles in good yields (71–84%). By selecting this specific regioisomer, researchers guarantee that the nitrile group and the site of diversification are positioned ortho to the pyridine nitrogen, a pattern found in numerous bioactive molecules. The alternative use of 4- or 5-bromo regioisomers would lead to different spatial arrangements and electronic properties, which may be detrimental to target binding.

Synthesis of Heterocyclic Amines for CNS-Targeted Libraries

The acetonitrile group can be readily reduced to the corresponding ethylamine, a common motif in biologically active amines. The Farahat paper [1] explicitly highlights this transformation. Combining this with the bromine-functionalized pyridine provides a platform for generating diverse N-alkylated or N-acylated products. This specific 2,6-substitution pattern is critical for accessing conformationally constrained analogs relevant to central nervous system (CNS) drug targets, where precise vector relationships between functional groups are essential.

Precursor to Metal-Binding Ligands for Coordination Chemistry

The 2,6-disubstituted pyridine motif is a classic scaffold for tridentate ligands. This compound can serve as a direct precursor to 2,6-bis(cyanomethyl)pyridine derivatives, which are building blocks for pincer-type ligands. While this application is not its primary documented use, the bifunctional nature of the molecule (a leaving group and a chelating arm precursor) makes it a more logical choice than mono-functional or incorrectly positioned analogs for researchers synthesizing new catalysts or metal-based therapeutics.

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